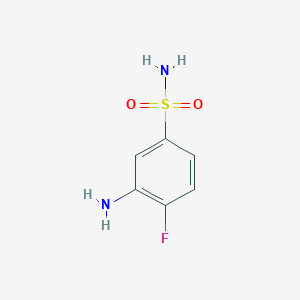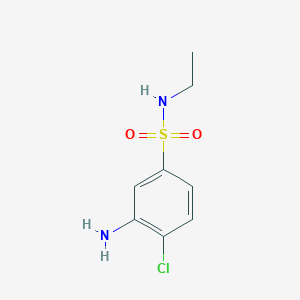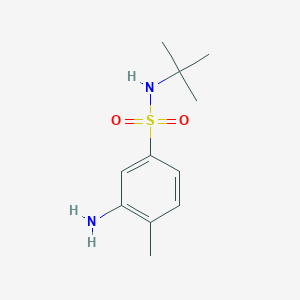
6-溴-2-氯喹啉-3-甲醇
描述
6-Bromo-2-chloroquinoline-3-methanol, also known as 6-BCQ-3-MeOH, is a heterocyclic compound with a quinoline ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 6-BCQ-3-MeOH has been used in a variety of scientific research applications, including drug development, protein folding, and enzyme inhibition.
科学研究应用
抗微生物和抗疟疾应用
6-溴-2-氯喹啉-3-甲醇的一个重要应用是合成新的基于喹啉的1,2,3-三唑衍生物,这些衍生物已经展示出抗微生物和抗疟疾活性。这种化合物及其衍生物已被合成并评估其对各种微生物以及特别是疟原虫的生物活性,展示了其在开发治疗传染病方面的潜力(Parthasaradhi et al., 2015)。
抗菌活性
另一个研究领域涉及合成新的6-溴喹啉-4-醇衍生物,突显了6-溴-2-氯喹啉-3-甲醇作为前体的潜力。这些衍生物已被评估其对ESBL产生的大肠杆菌和耐甲氧西林金黄色葡萄球菌(MRSA)的抗菌活性,其中一些化合物展示出显著的抗菌性能。该研究还包括分子对接和密度泛函理论(DFT)分析,以了解观察到的生物活性的分子基础(Arshad et al., 2022)。
结构和计算化学
对6-溴-2-氯喹啉-3-甲醇的研究延伸到结构和计算化学领域。已对其衍生物进行研究,如3-苄基-6-溴-2-氯喹啉,通过晶体学分析和密度泛函理论(DFT)计算来阐明其分子结构。这些研究为这些化合物的物理化学性质和在进一步化学合成中的潜在应用提供了见解(Zhou et al., 2022)。
光物理性质
探索光物理性质是6-溴-2-氯喹啉-3-甲醇应用的另一个领域。已对含有1,2,3-三唑基团的新型氯喹啉基香豆素进行研究,以了解它们在甲醇中的吸收、荧光光谱和量子产率。这项研究对于开发在光电子学和传感技术中具有潜在应用的材料至关重要(Singh et al., 2015)。
安全和危害
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .
属性
IUPAC Name |
(6-bromo-2-chloroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGPGLEVGCNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640648 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-16-2 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
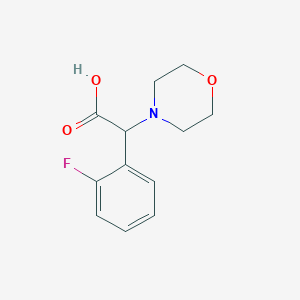

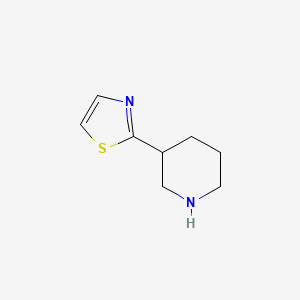

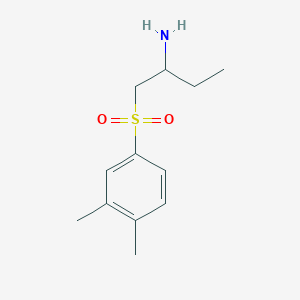
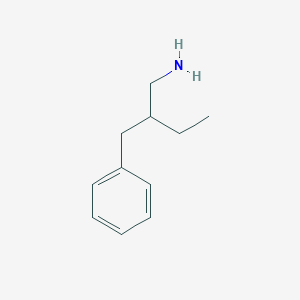
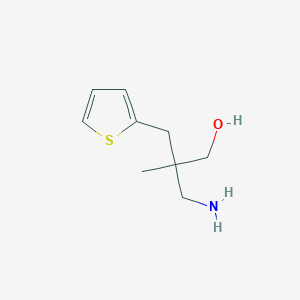
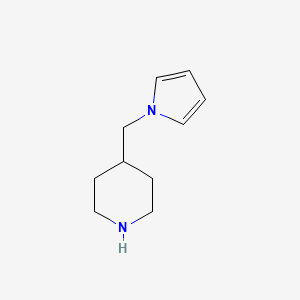
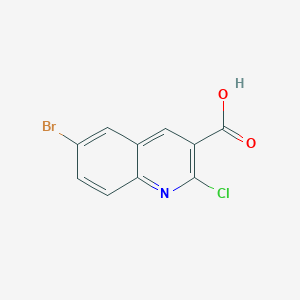
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
